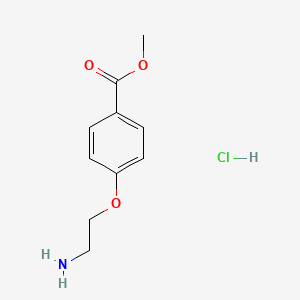

N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

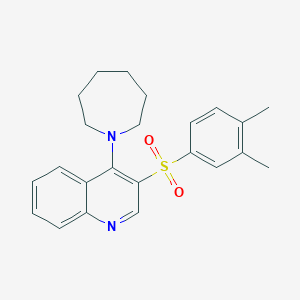

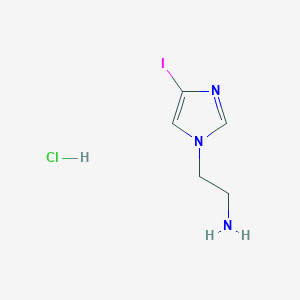

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a chemical compound with the CAS Number: 186650-56-6 . It has a molecular weight of 219.29 and its IUPAC name is N’-hydroxy-4-(1-piperidinyl)benzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is 1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9,13H2 .Physical And Chemical Properties Analysis

“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 219.29 .Scientific Research Applications

Piperidine Derivatives in Synthesis

Asymmetric Synthesis of Piperidines : Piperidine derivatives, such as those derived from serine and terminal acetylenes, have been utilized in asymmetric synthesis. These compounds undergo Claisen rearrangement to produce optically pure piperidines, which are crucial intermediates for a broad range of amines containing substituted piperidine units (Acharya & Clive, 2010).

Novel Synthesis Methods

Simple Synthesis of Piperidine-4-Carboxylic Acid : A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been reported, showcasing an improved operation method that simplifies the reaction process and increases yield by more than 10% (Chun, 2000).

Pharmacological Applications

Neuropeptide Y Y1 Receptor Antagonists : Novel benzimidazoles derived from indole and substituted with various piperidinylalkyl groups have been synthesized as selective neuropeptide Y Y1 receptor antagonists. These compounds are explored for potential applications in treating obesity (Zarrinmayeh et al., 1998).

Anti-hyperglycemic Carboximidamides : Carboximidamides linked with pyrimidine moiety have shown significant anti-hyperglycemic effects. These compounds offer potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Chemical Catalysis

Intramolecular Hydrofunctionalization of Allenes : A study demonstrated the use of Au(I) catalysts for the intramolecular hydroamination of N-allenyl carbamates, effective in forming piperidine derivatives. This process highlights the versatility of piperidine structures in catalytic reactions (Zhang et al., 2006).

properties

IUPAC Name |

N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOCBNPFNPIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)

![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)